4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:
- 4-Acetyl group: Electron-withdrawing, stabilizing the enol tautomer of the 3-hydroxy group.
- 1-(2-Methoxyethyl): A polar, flexible substituent that improves aqueous solubility compared to aromatic or bulky groups.
- 3-Hydroxy group: Participates in hydrogen bonding, critical for biological interactions.
Synthetic routes for such pyrrolones typically involve cyclization of aldehyde, aniline, and diketone precursors under acidic conditions .
Properties
Molecular Formula |
C15H16BrNO4 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H16BrNO4/c1-9(18)12-13(10-3-5-11(16)6-4-10)17(7-8-21-2)15(20)14(12)19/h3-6,13,19H,7-8H2,1-2H3 |
InChI Key |
IBSGLTOEHWMFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CCOC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with the pyrrolone core using a palladium catalyst.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Hydroxylation and Methoxylation: The hydroxy and methoxyethyl groups are introduced through hydroxylation and methoxylation reactions, respectively. These steps may involve the use of reagents such as hydrogen peroxide for hydroxylation and methoxyethyl chloride for methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 1 (N-Substituent)
Analysis :
- The 2-methoxyethyl group in the target compound balances polarity and flexibility, favoring solubility and bioavailability over aromatic or bulky substituents .
- Cyclohexyl () and 4-methylphenyl (Compound 13) groups increase lipophilicity but may reduce aqueous solubility, limiting pharmacokinetic performance .
Substituent Variations at Position 5 (Aryl Groups)
Analysis :
- The 4-bromophenyl group in the target provides a balance between halogen bonding and molecular size. Bromine’s larger atomic radius compared to chlorine (Compound 12) may enhance van der Waals interactions in biological targets .
- Trifluoromethoxyphenyl (Compound 23) offers superior metabolic stability but may reduce solubility due to increased hydrophobicity .
- 4-Aminophenyl (Compound 15k) introduces hydrogen-bonding capacity but could lead to oxidative instability .
Analysis :
- The target’s methoxyethyl group would show distinct NMR signals (δ 3.2–3.5) compared to aromatic substituents (δ 7.0–7.4 in Compound 13) .
- Lower yields in Compound 23 (32%) suggest synthetic challenges with trifluoromethoxy groups, whereas the target’s simpler substituents may allow higher efficiency .
Biological Activity
4-Acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 392.24 g/mol. The structure features a pyrrolone core, which is known for various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one. For instance, related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). The lead compound demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against MRSE, indicating strong antibacterial potential .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. In studies involving similar dihydropyrrolones, significant inhibition of acetylcholinesterase (AChE) and urease was observed. These findings suggest that derivatives of this compound may be effective in treating conditions related to these enzymes, such as Alzheimer's disease and urinary tract infections .
Study 1: Antibacterial Screening
A study evaluated the antibacterial efficacy of various pyrrolone derivatives, including the target compound. The results indicated that compounds with structural similarities exhibited moderate to strong activity against several bacterial strains. Notably, the compounds were found to be effective against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | MRSA |
| Compound B | 4 | MRSE |
| Compound C | 16 | Linezolid-resistant MRSA |
Study 2: Enzyme Inhibition Assays
In another investigation focusing on enzyme inhibition, the synthesized dihydropyrrolones were tested for their ability to inhibit AChE and urease. The results showed that certain derivatives had IC50 values significantly lower than standard inhibitors like thiourea.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound D | 2.14 | AChE |
| Compound E | 1.13 | Urease |
These findings suggest that modifications to the pyrrolone structure can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
